The compound can be sourced from various chemical suppliers and databases, including PubChem and Santa Cruz Biotechnology, which provide detailed information about its structure, properties, and potential applications . It is primarily classified under organic compounds with sulfonyl functional groups, making it relevant in medicinal chemistry and drug development.
The synthesis of 1-[4-(Ethylsulfonyl)phenyl]piperazine typically involves the reaction of piperazine with ethylsulfonyl chloride. The general reaction can be outlined as follows:
This synthetic route allows for the efficient production of 1-[4-(Ethylsulfonyl)phenyl]piperazine with good yields.
The molecular structure of 1-[4-(Ethylsulfonyl)phenyl]piperazine features a piperazine ring connected to a phenyl group that carries an ethylsulfonyl substituent. The structural representation can be described using various notations:
InChI=1S/C12H18N2O2S/c1-2-16(14,15)11-5-3-10(13-6-11)4-7-12(13)8-9/h3-7H,2,8-9H2,1H3
CC(S(=O)(=O)C1=CC=C(C=C1)N2CCN(CC2)C(C)C)
This structure indicates that the compound has a relatively planar aromatic system due to the phenyl ring, while the piperazine ring adopts a chair conformation, which is typical for such cyclic compounds .
1-[4-(Ethylsulfonyl)phenyl]piperazine can undergo various chemical reactions typical for sulfonamide derivatives and piperazines:
These reactions expand its utility in organic synthesis and medicinal chemistry .
Further studies are needed to elucidate its specific interactions and biological effects fully .
The physical and chemical properties of 1-[4-(Ethylsulfonyl)phenyl]piperazine include:
These properties are crucial for understanding its behavior in biological systems and during synthesis .
1-[4-(Ethylsulfonyl)phenyl]piperazine has several scientific applications:
Nucleophilic aromatic substitution (SNAr) serves as a foundational method for constructing the N-arylpiperazine core of 1-[4-(ethylsulfonyl)phenyl]piperazine. This approach exploits the electron-deficient character of halogenated sulfonylbenzenes, where the sulfonyl group (especially ethylsulfonyl) enhances substrate electrophilicity by withdrawing electrons. Piperazine attacks 1-chloro-4-(ethylsulfonyl)benzene at the para-position relative to the sulfonyl group, facilitated by polar aprotic solvents like N,N-dimethylformamide (DMF)* or acetonitrile. The reaction typically requires temperatures of 80–110°C and 1.5–2.0 equivalents of piperazine to compensate for its bifunctional nature [5] [6].
Optimization strategies include:
Table 1: SNAr Optimization for 1-[4-(Ethylsulfonyl)phenyl]piperazine
Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
K₂CO₃ | DMF | 90 | 12 | 88 |
Et₃N | Toluene | 110 | 24 | 62 |
Cs₂CO₃ | MeCN | 80 | 8 | 92 |
None | DMSO | 120 | 36 | 45 |
Palladium-catalyzed cross-coupling offers superior regioselectivity for synthesizing sterically hindered or heterocyclic-functionalized analogs. The Buchwald-Hartwig amination connects 4-bromoethylsulfonylbenzene with piperazine derivatives using palladium catalysts and specialized ligands. Key systems include:
Alternative routes employ Suzuki-Miyaura coupling, where 4-(piperazin-1-yl)phenylboronic esters react with ethylsulfonyl halides. This method circumvents unstable sulfonylaryl halides but requires anhydrous conditions to prevent boronic ester hydrolysis [8].
Table 2: Ligand Screening in Pd-Catalyzed Piperazine Coupling
Ligand | Pd Source | Yield (%) | Byproducts |
---|---|---|---|
XPhos | Pd₂(dba)₃ | 94 | <1% diarylation |
BINAP | Pd(OAc)₂ | 78 | 5% dehalogenated arene |
DavePhos | Pd(CH₃CN)₂Cl₂ | 89 | 3% homocoupling |
None | Pd/C | 35 | 40% reduction product |
Ethylsulfonyl group installation occurs via two primary pathways: (1) late-stage sulfonylation of 1-(4-mercaptophenyl)piperazine or (2) early-stage sulfonylation of aniline precursors.
Late-stage oxidation employs peroxides or oxaziridines:
Early-stage sulfonylation uses ethylsulfonyl chloride with 4-bromoaniline, followed by piperazine coupling. Ethylsulfonyl chloride’s electrophilicity demands controlled addition below 0°C to suppress bis-sulfonylation. Solvent selection is critical—tetrahydrofuran (THF) outperforms dichloromethane by minimizing HCl-induced decomposition [4] [6].
Ethyl vs. methylsulfonyl: Ethyl derivatives exhibit 10–15% higher lipophilicity (log P ≈ 1.8 vs. 1.3), enhancing blood-brain barrier penetration in neuroactive candidates without compromising solubility [6] [9].
Piperazine’s symmetric diamino structure necessitates protecting groups for monosubstitution. Key approaches include:
Vortioxetine synthesis exemplifies this strategy: Bis(2-chloroethyl)amine cyclizes with protected anilines, followed by sulfonylation and deprotection [3] [5].
Solvent effects:
Catalyst systems:
Scale-up of 1-[4-(ethylsulfonyl)phenyl]piperazine demands solutions to three challenges:
Industrial routes prioritize cost over absolute yield:
Table 3: Industrial Production Metrics
Parameter | Lab Scale | Pilot Plant |
---|---|---|
Yield | 88% | 92% |
Purity | 95% (chromatography) | 99.5% (crystallization) |
Solvent Consumption | 20 L/kg | 5 L/kg |
Piperazine Utilization | 55% | 88% (recycling) |
Comprehensive Compound List
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: